4-Amino-1,3,5-trimethylpyrazole hydrochloride

Descripción general

Descripción

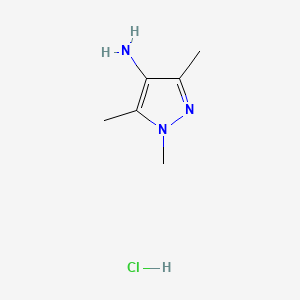

4-Amino-1,3,5-trimethylpyrazole hydrochloride: is an organic compound with the molecular formula C₆H₁₂ClN₃. It is a derivative of pyrazole, characterized by the presence of amino and methyl groups attached to the pyrazole ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3,5-trimethylpyrazole hydrochloride typically involves the reaction of 4-amino-1,3,5-trimethylpyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

4-Amino-1,3,5-trimethylpyrazole+HCl→4-Amino-1,3,5-trimethylpyrazole hydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1,3,5-trimethylpyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 4-amino-pyrazoles, including 4-Amino-1,3,5-trimethylpyrazole hydrochloride, exhibit significant antimicrobial properties. For instance, certain compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted a specific derivative with sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant S. aureus, showcasing its potential for treating infections caused by resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various derivatives were tested against tumor cell lines, revealing promising antiproliferative activity. Notably, certain 4-amino-pyrazoles exhibited significant activity against HeLa cells and showed moderate toxicity towards human dermal fibroblasts. This suggests a dual effect where the compound can target cancer cells while being less harmful to normal cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 4-amino-pyrazoles in models of neurodegenerative diseases. The compounds have been shown to influence oxidative stress-related pathways and exhibit anti-inflammatory properties in vitro and in vivo. For example, certain derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be tailored to enhance its biological activity. Modifications at different positions on the pyrazole ring have been shown to affect the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) Studies

SAR studies have identified key structural features that influence the biological activity of pyrazole derivatives. For example, the introduction of different substituents at specific positions on the pyrazole ring can enhance antimicrobial or anticancer activities. Research has suggested that compounds with a phenyl fragment at position 5 exhibit notable analgesic effects, while modifications at position 3 can improve antioxidant properties .

Antiparasitic Activity

A notable study investigated the antiparasitic effects of 4-amino-pyrazole derivatives in models of Trypanosomiasis. The results indicated that certain compounds could effectively reduce parasitemia in infected mice when administered orally, demonstrating their potential as therapeutic agents against parasitic infections .

Antioxidant Properties

Another study evaluated the antioxidant capabilities of various pyrazole derivatives using assays such as ABTS and FRAP tests. The findings revealed that some compounds exhibited pronounced antioxidant activity, suggesting their utility in combating oxidative stress-related diseases .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against resistant bacterial strains (e.g., MRSA) |

| Anticancer Properties | Significant antiproliferative activity against HeLa cells |

| Neuroprotective Effects | Reduced inflammation and oxidative stress in neurodegenerative models |

| Antiparasitic Activity | Effective reduction of parasitemia in Trypanosomiasis models |

| Antioxidant Properties | Strong antioxidant activity demonstrated through various assays |

Mecanismo De Acción

The mechanism of action of 4-Amino-1,3,5-trimethylpyrazole hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting various biochemical pathways.

Comparación Con Compuestos Similares

- 4-Amino-1,3,5-trimethylpyrazole

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Amino-1,3,5-trimethylpyrazole hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its base form. The presence of the hydrochloride group also influences its reactivity and interaction with other molecules, making it a valuable compound in various research applications.

Actividad Biológica

4-Amino-1,3,5-trimethylpyrazole hydrochloride (4AMTP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of 4AMTP, supported by research findings and data tables.

Chemical Structure and Properties

4AMTP is characterized by its pyrazole core with amino and trimethyl substituents. Its chemical formula is , and it is known for its high solubility in water, which enhances its bioavailability.

Anticancer Activity

Research indicates that 4AMTP exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 1.76 ± 0.19 | Pro-apoptotic activity |

| A549 | 2.28 | Cell cycle arrest |

| MCF-7 | 3.67 | Downregulation of Bcl-2 |

Anti-inflammatory Effects

In vivo studies have shown that 4AMTP can reduce inflammation in models of neuroinflammation. Specifically, it has been observed to decrease microglial activation and astrocyte proliferation in LPS-injected mice . This suggests potential applications in treating neurodegenerative diseases characterized by chronic inflammation.

Antioxidant Properties

4AMTP has demonstrated notable antioxidant activity in various assays, including ABTS and FRAP tests. Compounds derived from 4AMTP exhibited favorable pharmacokinetic profiles, indicating their potential as therapeutic agents against oxidative stress-related diseases .

The biological activity of 4AMTP is largely attributed to its interaction with key molecular targets involved in cell signaling pathways. It has been shown to interfere with p38 MAPK and VEGFR-2 signaling pathways, which are critical in cancer progression and inflammation . Additionally, docking studies suggest that it may bind to the Epidermal Growth Factor Receptor (EGFR), further elucidating its anticancer potential .

Study on Neuroinflammation

A study investigating the effects of 4AMTP on glial cells found that treatment significantly reduced oxidative neurotoxicity induced by glutamate in HT-22 cells. The results indicated a protective effect against excitotoxicity, suggesting a role for 4AMTP in managing neurodegenerative conditions .

Anticancer Efficacy

In a comparative study assessing the anticancer efficacy of various pyrazole derivatives, 4AMTP was highlighted for its superior activity against multiple tumor cell lines compared to other analogs. The study emphasized the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

1,3,5-trimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-4-6(7)5(2)9(3)8-4;/h7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLDZIPBMAPGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662974 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-62-1 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.